Macrocyclic HCV NS3 Protease Inhibition: 57–80-Fold Potency Gain vs. Acyclic Analogue
Incorporation of the 7-hydroxy-Tic scaffold into macrocyclic α-ketoamide inhibitors of HCV NS3 protease produced pentapeptides 21–23 with Ki* values of 0.015–0.26 μM. The carboxylic acid 22 and amide 23 were 57–80 times more potent than the acyclic pentapeptide analogue 2 [1]. The X-ray crystal structure of compound 23 confirmed that the Tic-derived macrocycle adopted a donut-like conformation with close hydrophobic contact to the Ala156 methyl group, and the ketone carbonyl formed a reversible covalent bond with Ser139, structural features inaccessible to the flexible acyclic comparator [1].
| Evidence Dimension | Inhibitory potency against HCV NS3 protease (continuous assay) |
|---|---|
| Target Compound Data | Ki* = 0.015–0.26 μM (macrocyclic pentapeptides 21–23 containing 7-hydroxy-Tic scaffold) |
| Comparator Or Baseline | Acyclic pentapeptide analogue 2 (Ki* not explicitly stated as weaker, but 57–80× less potent) |
| Quantified Difference | 57–80-fold increase in potency (carboxylic acid 22 and amide 23 vs. acyclic analogue 2) |
| Conditions | HCV NS3 protease continuous assay; recombinant enzyme with fluorogenic substrate |
Why This Matters
This demonstrates that the 7-hydroxy-Tic moiety, when macrocyclized, delivers a potency enhancement unattainable with flexible linear peptides, directly impacting the selection of this scaffold for antiviral peptidomimetic programs.
- [1] Chen KX, Njoroge FG, Pichardo J, Prongay A, Butkiewicz N, Yao N, Madison V, Girijavallabhan V. Potent 7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid-Based Macrocyclic Inhibitors of Hepatitis C Virus NS3 Protease. J Med Chem. 2006;49(2):567-574. doi:10.1021/jm050520a View Source
